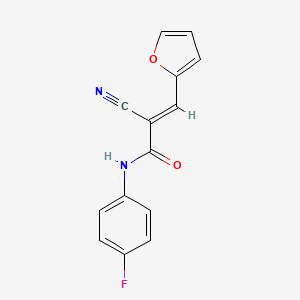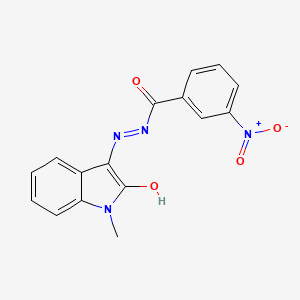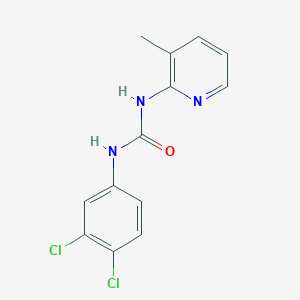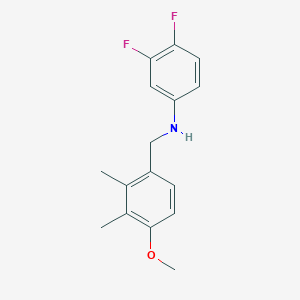
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes and pathways involved in inflammation, cancer, and bacterial growth. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce cell death in cancer cells and inhibit the growth of bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide in lab experiments include its high potency and specificity towards certain enzymes and pathways. The compound has also been found to be stable and easy to handle in lab settings. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide. One potential direction is to explore its efficacy in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to investigate the potential use of this compound as a therapeutic agent for other diseases such as arthritis and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound exhibits various biochemical and physiological effects and has been found to be stable and easy to handle in lab settings. Further studies are needed to fully understand its mechanism of action and potential toxicity, and to explore its efficacy in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-fluorobenzaldehyde and 2-furylacetonitrile in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then subjected to a reaction with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNNJBUMFIJBA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)


![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)




![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)